2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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Overview
Description
2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound featuring a thiophene ring fused with a cyclooctane ring, an amino group, and a furylmethyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Cyclization: The thiophene derivative undergoes cyclization with a suitable cyclooctane precursor under acidic or basic conditions to form the hexahydrocycloocta[b]thiophene structure.
Amination: Introduction of the amino group can be achieved through nucleophilic substitution reactions using ammonia or amines.
Furylmethyl Substitution: The furylmethyl group is introduced via a Friedel-Crafts alkylation reaction using furfural and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group or the thiophene ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the furylmethyl substituent, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, 2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide has shown potential as an anti-inflammatory agent. Studies have indicated its ability to modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for drug development.
Industry
Industrially, this compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes, due to the electronic properties of the thiophene ring .
Mechanism of Action
The mechanism of action of 2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. It is known to activate the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, which plays a crucial role in cellular defense against oxidative stress . The compound disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to the activation of NRF2 and subsequent expression of antioxidant response elements.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene: Similar in structure but lacks the furylmethyl substituent.
2-Amino-N-(2-furylmethyl)thiophene-3-carboxamide: Similar but without the cyclooctane ring.
Uniqueness
The uniqueness of 2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide lies in its fused ring system and the presence of both an amino group and a furylmethyl substituent. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c17-15-14(16(19)18-10-11-6-5-9-20-11)12-7-3-1-2-4-8-13(12)21-15/h5-6,9H,1-4,7-8,10,17H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHYTIKRNCXJNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)N)C(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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